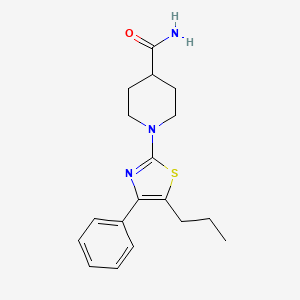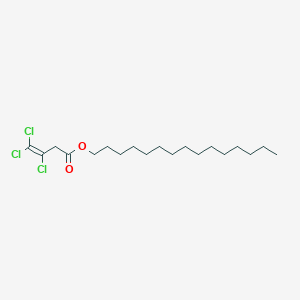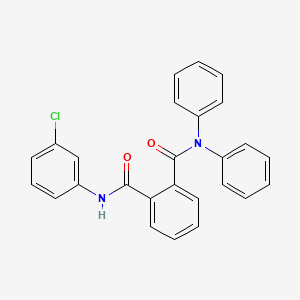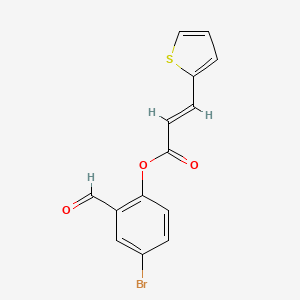
1-(4-Phenyl-5-propyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
thiazole-based piperidine carboxamide , belongs to the thiazole family of heterocyclic organic compounds. Its chemical structure features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole heterocycles, which also include imidazoles and oxazoles. The compound’s planar thiazole ring exhibits aromaticity due to the delocalization of π-electrons from the sulfur atom, satisfying Hückel’s rule .
Preparation Methods
The synthetic routes for 1-(4-Phenyl-5-propyl-1,3-thiazol-2-yl)piperidine-4-carboxamide involve the condensation of appropriate precursors. While I don’t have specific details on industrial production methods, researchers typically achieve its synthesis through multistep reactions. For instance, a common approach might involve coupling a thiazole ring with a piperidine moiety using suitable reagents and conditions.
Chemical Reactions Analysis
This compound can undergo various reactions, including oxidation, reduction, and substitution. Some common reagents and conditions include:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can convert functional groups within the molecule.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the C-2 atom, while electrophilic substitution can occur at the C-5 atom.
Major products formed from these reactions depend on the specific reaction conditions and substituents present in the starting material.
Scientific Research Applications
1-(4-Phenyl-5-propyl-1,3-thiazol-2-yl)piperidine-4-carboxamide finds applications across various fields:
Medicine: It may exhibit antitumor and cytotoxic activity, making it relevant for cancer research.
Antimicrobial Agents: Thiazoles often possess antimicrobial properties, contributing to drug development.
Neuroscience: Thiazoles’ structural motifs could be explored for neuroprotective effects.
Chemical Industry: Thiazole derivatives serve as building blocks for other compounds.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare thiazole-based derivatives with related structures. Highlighting its uniqueness would involve contrasting it with other piperidine-based or thiazole-containing compounds.
Properties
Molecular Formula |
C18H23N3OS |
|---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
1-(4-phenyl-5-propyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H23N3OS/c1-2-6-15-16(13-7-4-3-5-8-13)20-18(23-15)21-11-9-14(10-12-21)17(19)22/h3-5,7-8,14H,2,6,9-12H2,1H3,(H2,19,22) |
InChI Key |
JWXFCHOGPSWUAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(S1)N2CCC(CC2)C(=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B11091934.png)
![2-[(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11091936.png)
![1-{4-Amino-6-methyl-2-[5-methyl-2-phenyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidin-6-yl]pyrimidin-5-yl}ethanone](/img/structure/B11091938.png)


![2-bromobenzyl {1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetate](/img/structure/B11091959.png)
![2,2-dichloro-N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B11091965.png)
![N-[4-[(2-methyl-1,3-benzothiazol-6-yl)sulfamoyl]phenyl]acetamide](/img/structure/B11091975.png)
![(2Z)-N-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11091979.png)
![5-(3,5-dimethyl-1H-pyrazol-1-yl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11091987.png)
![methyl 4-({[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11092000.png)
![1-[(2-Methyl-4,6-dinitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)amino]propan-2-ol](/img/structure/B11092007.png)
![2-methoxy-5-{(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B11092014.png)
